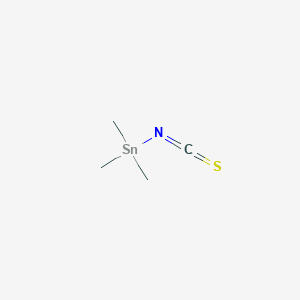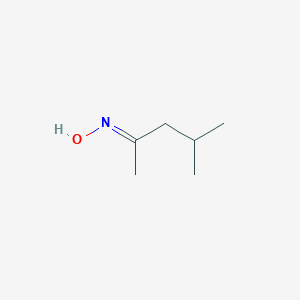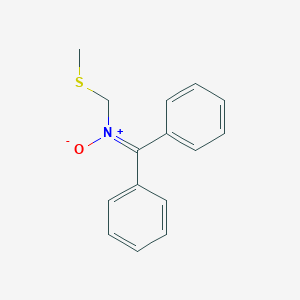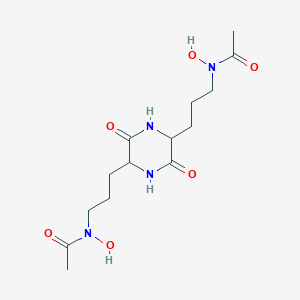
Benzoclidin
Übersicht
Beschreibung
Benzoclidine, also known as oxylidin, is a chemical compound known for its tranquilizing and hypotensive actions. It reduces the excitability of the central nervous system, enhances the effect of hypnotic drugs, analgesics, and local anesthetics, and has a moderate antihypertensive effect. Additionally, it reduces the excitability of the vasomotor centers and has anti-arrhythmic activity .
Wissenschaftliche Forschungsanwendungen
Benzoclidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Vorläufer für die Synthese verschiedener Derivate mit potentiellen biologischen Aktivitäten verwendet.
Biologie: Untersucht für seine Auswirkungen auf das zentrale Nervensystem und seine potenzielle Verwendung als Beruhigungsmittel.
Medizin: Untersucht auf seine blutdrucksenkenden und antiarrhythmischen Eigenschaften sowie seine potenzielle Verwendung in Kombination mit anderen Medikamenten, um deren Wirkung zu verstärken.
Industrie: In der Produktion von Pharmazeutika und als Zwischenprodukt in der chemischen Synthese eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es mit bestimmten molekularen Zielen und Signalwegen im Körper interagiert. Es wirkt hauptsächlich auf das zentrale Nervensystem, indem es die Erregbarkeit von Neuronen reduziert. Dies wird durch die Modulation von Ionenkanälen und Neurotransmitterrezeptoren erreicht, was zu einer Abnahme der neuronalen Aktivität und einer beruhigenden Gesamtwirkung führt. Zusätzlich verstärkt this compound die Wirkung von Schlafmitteln, Schmerzmitteln und Lokalanästhetika, indem es deren Wirkung an ihren jeweiligen Zielen potenziert .
Ähnliche Verbindungen:
Chinuclidin: Teilt eine ähnliche Kernstruktur mit this compound und wird als Vorläufer bei seiner Synthese verwendet.
Benzylamin: Eine weitere Verbindung mit einer Benzylgruppe, die in verschiedenen chemischen Reaktionen verwendet wird.
Procain: Ein Lokalanästhetikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner Kombination aus beruhigenden, blutdrucksenkenden und antiarrhythmischen Eigenschaften. Im Gegensatz zu anderen ähnlichen Verbindungen hat this compound eine breitere Palette von Wirkungen auf das zentrale Nervensystem und das Herz-Kreislauf-System, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Wirkmechanismus
Target of Action
Benzoclidine, also known as quinuclidin-3-yl benzoate, primarily targets the central nervous system (CNS) . It interacts with various receptors and channels within the CNS to exert its effects .
Mode of Action
Benzoclidine acts by reducing the excitability of the CNS . It achieves this by enhancing the effect of hypnotic drugs, analgesics, and local anesthetics
Biochemical Pathways
It is known that benzoclidine can influence the functioning of various neurotransmitters and modulate neuronal signaling .
Result of Action
Benzoclidine exerts tranquilizing and hypotensive actions . It has a moderate antihypertensive effect, reduces the excitability of the vasomotor centers, and has anti-arrhythmic activity . These effects result in a calming effect on the body, reducing anxiety and tension.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoclidine can be synthesized through various synthetic routes. One common method involves the reaction of quinuclidine with benzyl chloride under specific conditions to yield benzoclidine. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of benzoclidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise temperature control and efficient mixing. The final product is purified through crystallization or distillation techniques to obtain benzoclidine in its pure form.
Analyse Chemischer Reaktionen
Reaktionstypen: Benzoclidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um this compound in seine reduzierten Formen umzuwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird. Gängige Reagenzien für Substitutionsreaktionen sind Halogene und Alkylierungsmittel.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid; saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; wasserfreie Bedingungen.
Substitution: Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid); Lösungsmittel wie Ethanol oder Aceton.
Wichtigste gebildete Produkte:
Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.
Reduktion: Bildung von reduzierten Derivaten mit veränderten funktionellen Gruppen.
Substitution: Bildung von substituierten this compound-Derivaten mit neuen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Quinuclidine: Shares a similar core structure with benzoclidine and is used as a precursor in its synthesis.
Benzylamine: Another compound with a benzyl group, used in various chemical reactions.
Procaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness of Benzoclidine: Benzoclidine is unique due to its combination of tranquilizing, hypotensive, and anti-arrhythmic properties. Unlike other similar compounds, benzoclidine has a broader range of effects on the central nervous system and cardiovascular system, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAOMZZTQULDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7348-26-7 (hydrochloride) | |
| Record name | Benzoclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046191 | |
| Record name | Benzoclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16852-81-6, 66-93-3 | |
| Record name | Benzoclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoclidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | +/- -3-Quinuclidinol benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of quinuclidin-3-yl benzoate affect its interaction with butyrylcholinesterase?
A: Research has shown that butyrylcholinesterase (BChE) exhibits stereoselectivity towards the enantiomers of quinuclidin-3-yl benzoate. The (R)- enantiomer (RQBz) is hydrolyzed significantly faster than the (S)- enantiomer (SQBz) by BChE. [, , ] This difference in hydrolysis rates is attributed to the distinct binding orientations of each enantiomer within the enzyme's active site, particularly around the ammonium group and its interaction with the indole ring of Trp84. [] The (S)- enantiomer shows weaker cation–π interaction with Trp84, potentially explaining its slower hydrolysis rate. []
Q2: What computational methods have been used to study the interaction between quinuclidin-3-yl benzoate and butyrylcholinesterase?
A: Researchers have employed a combination of quantum chemical calculations and molecular docking simulations to investigate the interaction between quinuclidin-3-yl benzoate and BChE. Semiempirical PM3 calculations, utilizing an active site model of human BChE, have been used to analyze the stabilization of Michaelis complexes and tetrahedral intermediates formed during hydrolysis. [] Additionally, flexible ligand docking simulations with AutoDock 3.0 have helped propose the binding orientations of various benzoate esters, including quinuclidin-3-yl benzoate enantiomers, within the BChE active site. [] These computational approaches provide insights into the structural basis for the observed stereoselectivity of BChE towards quinuclidin-3-yl benzoate enantiomers.
Q3: Can butyrylcholinesterase be used to separate the enantiomers of quinuclidin-3-yl benzoate?
A: Yes, the significant difference in hydrolysis rates between the (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate by BChE presents an opportunity for enantiomeric resolution. [, ] The enzymatic hydrolysis of racemic quinuclidin-3-yl benzoate leads to the preferential hydrolysis of the (R)- enantiomer, resulting in an enrichment of the (S)- enantiomer in the unreacted substrate pool. This kinetic resolution strategy offers a potentially efficient and environmentally friendly method for separating the enantiomers of quinuclidin-3-yl benzoate.
Q4: How do structural modifications of quinuclidin-3-yl benzoate, specifically at the nitrogen atom, impact its interaction with butyrylcholinesterase?
A: Studies have shown that introducing N-methyl or N-benzyl groups to both (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate significantly alters their interaction with BChE. [] For instance, the N-methyl (R)- enantiomer exhibited the highest hydrolysis rate, while the N-benzyl (S)- enantiomer acted as an inhibitor of BChE. [] These findings underscore the importance of the nitrogen substituent in modulating the binding affinity and reactivity of quinuclidin-3-yl benzoate derivatives towards BChE.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B90745.png)

acetic acid](/img/structure/B90747.png)

![Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt](/img/structure/B90751.png)


![3-[Benzyl(2-cyanoethyl)amino]propanenitrile](/img/structure/B90756.png)




